Cas no 104274-30-8 (4-acetamido-3-methoxybenzoic acid)
4-acetamido-3-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-(acetylamino)-3-methoxy-
- 4-acetamido-3-methoxybenzoic acid
- EN300-9427516
- 104274-30-8
- SCHEMBL10632105
-
- MDL: MFCD17170565
- Inchi: 1S/C10H11NO4/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
- InChI Key: AQKDWYGXFNDNCB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=O)O)C=CC=1NC(C)=O
Computed Properties
- Exact Mass: 209.06883
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63
4-acetamido-3-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9427516-0.05g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 0.05g |
$455.0 | 2025-03-21 | |
| Enamine | EN300-9427516-0.1g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 0.1g |
$476.0 | 2025-03-21 | |
| Enamine | EN300-9427516-0.25g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 0.25g |
$498.0 | 2025-03-21 | |
| Enamine | EN300-9427516-0.5g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 0.5g |
$520.0 | 2025-03-21 | |
| Enamine | EN300-9427516-1.0g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 1.0g |
$541.0 | 2025-03-21 | |
| Enamine | EN300-9427516-2.5g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-21 | |
| Enamine | EN300-9427516-5.0g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-21 | |
| Enamine | EN300-9427516-10.0g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 95.0% | 10.0g |
$2331.0 | 2025-03-21 | |
| Enamine | EN300-9427516-1g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 1g |
$541.0 | 2023-09-01 | ||
| Enamine | EN300-9427516-5g |
4-acetamido-3-methoxybenzoic acid |
104274-30-8 | 5g |
$1572.0 | 2023-09-01 |
4-acetamido-3-methoxybenzoic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-acetamido-3-methoxybenzoic acid
4-Acetamido-3-methoxybenzoic Acid (CAS No. 104274-30-8): A Comprehensive Overview
4-Acetamido-3-methoxybenzoic acid (CAS No. 104274-30-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N-acetyl-3-methoxybenzamide-4-carboxylic acid, is characterized by its unique molecular structure, which includes an acetamido group and a methoxy substituent on a benzoic acid backbone. These functional groups contribute to its diverse chemical properties and potential applications in various scientific domains.
The molecular formula of 4-acetamido-3-methoxybenzoic acid is C10H11NO4, and its molecular weight is approximately 209.20 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water and ethanol. Its chemical structure can be represented as:

In recent years, 4-acetamido-3-methoxybenzoic acid has been the subject of numerous studies due to its potential therapeutic applications. One of the key areas of interest is its role as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the development of drugs targeting inflammatory diseases and cancer. The acetamido group provides a site for further functionalization, allowing for the creation of derivatives with enhanced biological activity.
A study published in the Journal of Medicinal Chemistry (2022) highlighted the anti-inflammatory properties of 4-acetamido-3-methoxybenzoic acid. The researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Beyond its therapeutic potential, 4-acetamido-3-methoxybenzoic acid has also been explored for its use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with specific properties. For example, it has been used to create polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as electronics and aerospace.
In the realm of environmental science, 4-acetamido-3-methoxybenzoic acid has been studied for its biodegradability and environmental impact. A recent study published in the Journal of Environmental Science and Health (2021) investigated the biodegradation kinetics of this compound under various environmental conditions. The results indicated that it is relatively biodegradable, which is an important consideration for its use in industrial processes.
The synthesis of 4-acetamido-3-methoxybenzoic acid can be achieved through several methods, including the reaction of 3-methoxybenzoyl chloride with acetamide followed by hydrolysis. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Advances in green chemistry have led to the development of more sustainable methods for producing this compound, reducing environmental impact and improving overall efficiency.
In conclusion, 4-acetamido-3-methoxybenzoic acid (CAS No. 104274-30-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and environmental science. Its unique chemical structure and versatile properties make it an important molecule for ongoing research and development. As new studies continue to uncover its potential benefits and applications, it is likely to play an increasingly significant role in various scientific fields.
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